7-amino-AMD
Overview
Description
Albuterol sulfate, also known as salbutamol sulfate, is a medication that opens up the medium and large airways in the lungs. It is a short-acting beta-2 adrenergic receptor agonist that causes relaxation of airway smooth muscle. This compound is commonly used to treat asthma, including asthma attacks and exercise-induced bronchoconstriction, as well as chronic obstructive pulmonary disease (COPD) .
Mechanism of Action
Target of Action
7-Aminoactinomycin D, also known as 7-AAD, is a fluorescent chemical compound with a strong affinity for DNA . It primarily targets double-stranded DNA , particularly in GC-rich regions . This makes it a useful tool for chromosome banding studies .
Mode of Action
7-AAD operates by intercalating in double-stranded DNA . Intercalation refers to the insertion of molecules between the planar bases of DNA. This interaction with its targets leads to changes in the DNA structure, which can be detected using fluorescence microscopy and flow cytometry .
Result of Action
The primary result of 7-AAD’s action is the staining of DNA, which can be visualized using fluorescence microscopy and flow cytometry . This allows for the identification and study of DNA in various biological and medical research contexts.
Action Environment
The action of 7-AAD can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the pH and temperature of the environment. Additionally, the presence of other fluorescent compounds can impact the detection of 7-AAD due to potential overlap in emission spectra .
Biochemical Analysis
Biochemical Properties
7-Aminoactinomycin D interacts with DNA by intercalating between base pairs in GC-rich regions . This interaction does not result in energy transfer from photoexcited nucleotides to the phenoxazone chromophore of 7-Aminoactinomycin D . This indicates the absence of stacking-like intercalation .
Cellular Effects
7-Aminoactinomycin D is generally excluded from live cells but can penetrate and bind to the DNA of cells with compromised membranes, typically indicative of late-stage apoptosis or necrosis . It has been used for cell cycle analysis by flow cytometry .
Molecular Mechanism
The molecular mechanism of 7-Aminoactinomycin D involves its intercalation into double-stranded DNA, with a high affinity for GC-rich regions . This binding event leads to a strong red fluorescent signal that can be easily detected .
Temporal Effects in Laboratory Settings
It is known that 7-Aminoactinomycin D is used in flow cytometry for cell viability staining .
Subcellular Localization
7-Aminoactinomycin D is known to bind to DNA, suggesting that its subcellular localization is likely to be in the nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: Albuterol sulfate can be synthesized through several routes. One common method involves the reaction of 4-hydroxyacetophenone with formaldehyde in the presence of concentrated hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate, which is subsequently brominated to yield a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to form the hydrochloride of the amino ketone. This is then converted to the free base by treatment with a sodium carbonate solution .
Industrial Production Methods: Industrial production of albuterol sulfate typically involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Albuterol sulfate undergoes several types of chemical reactions, including:
Oxidation: Albuterol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the albuterol molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products Formed:
Oxidation: Products include albuterol 4’-O-sulfate and other oxidized metabolites.
Reduction: Reduced forms of albuterol with modified functional groups.
Substitution: Substituted derivatives of albuterol with different functional groups
Scientific Research Applications
Albuterol sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-2 adrenergic receptor agonists.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively researched for its therapeutic effects in treating asthma and COPD.
Industry: Used in the development of inhalation devices and formulations for respiratory therapies .
Comparison with Similar Compounds
Terbutaline: Another beta-2 adrenergic receptor agonist used for similar indications.
Levalbuterol: The single R-isomer of albuterol, which has a higher affinity for beta-2 receptors.
Fenoterol: A beta-2 agonist with similar bronchodilatory effects.
Uniqueness of Albuterol Sulfate: Albuterol sulfate is unique due to its relatively high selectivity for beta-2 adrenergic receptors, which minimizes cardiovascular side effects compared to less selective beta agonists. Additionally, its availability in various formulations (inhalers, tablets, solutions) makes it versatile for different clinical needs .
Properties
IUPAC Name |
2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLJMWYDTXDHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H87N13O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903974 | |
Record name | 7-Aminoactinomycin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7240-37-1 | |
Record name | 7-Aminoactinomycin D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Aminoactinomycin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Diamino-N1,N9-bis(6,13-diisopropyl-2,5,9-trimethyl-1,4,7,11,14-pentaoxohexadecahydro-1H-pyrrolo[2,1-i][1]oxa[4,7,10,13]tetraazacyclohexadecin-10-yl)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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